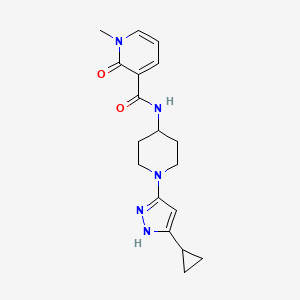

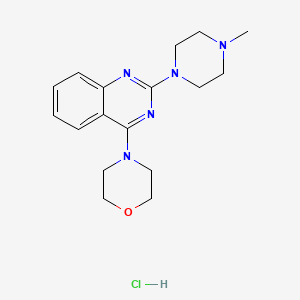

![molecular formula C22H22O4 B2576926 3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one CAS No. 869079-95-8](/img/structure/B2576926.png)

3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one” is a type of flavonoid, which is a class of plant secondary metabolites . It was isolated from the leaves of Melicope Moluccana T.G. Hartley . The chemical structure was elucidated using UV, IR, HRESIMS, 1D and 2D-NMR spectroscopy .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of polymethoxyflavonoids were synthesized via cleavage of the glycosidic bond, dehydrogenation, selective methylation, bromination, nucleophilic aromatic substitution, O-prenylation, Claisen–Schmidt aldol condensation, cyclization, and oxidation from very abundant and inexpensive natural flavonoids hesperidin and naringin .Molecular Structure Analysis

The molecular structure of the compound was established by UV, IR, HRESIMS, 1D and 2D-NMR, and by comparison with those related compounds previously reported . The HRESIMS displayed a positive molecular ion peak at m/z 328.1928, indicating a molecular formula of C20H26NO3 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, the compound belongs to a class of compounds known as flavonoids, which are known to undergo a variety of chemical reactions. For example, flavonoids can undergo oxidation, reduction, methylation, and glycosylation reactions .Physical And Chemical Properties Analysis

The compound was isolated as a yellow solid . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Applications De Recherche Scientifique

Synthesis and Catalysis

Research has demonstrated the utility of chromen-2-one derivatives in synthetic organic chemistry, particularly in catalysis. For instance, novel polystyrene-supported catalysts were developed for use in environmentally friendly media. These catalysts showed promising properties in the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, a key step in synthesizing analogues like Warfarin, highlighting the compound's role in facilitating green chemistry approaches in synthesis (Alonzi et al., 2014).

Antibacterial Activity

Chromen-2-one derivatives have also been explored for their antibacterial properties. A study on new derivatives synthesized from 4-hydroxy-chromen-2-one revealed significant bacteriostatic and bactericidal activity against common bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. This research underscores the potential of such compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Antimicrobial and Anti-inflammatory Effects

Another study isolated a chromen-4-one system from Belamcanda chinensis, known for its antimicrobiotic and anti-inflammatory effects. This highlights the compound's relevance in natural product chemistry and its potential applications in designing new therapeutic agents (Liu et al., 2008).

Antimicrobial and Molecular Modeling

Chromen-2-one derivatives were also synthesized and tested for their in vitro antimicrobial activity, displaying significant antibacterial and antifungal effects. Molecular modeling studies further supported their potential as lead compounds in antimicrobial drug discovery (Mandala et al., 2013).

Orientations Futures

Mécanisme D'action

Target of Action

It is suggested that similar compounds have shown antiproliferative activity against various human cancer cell lines .

Mode of Action

It is suggested that similar compounds exhibit their antiproliferative activity by interacting with their targets and causing changes that inhibit the proliferation of cancer cells .

Biochemical Pathways

It is suggested that similar compounds affect pathways related to cell proliferation, particularly in cancer cells .

Pharmacokinetics

It is suggested that similar compounds have been evaluated for their pharmacokinetic properties .

Result of Action

It is suggested that similar compounds have shown moderate to high antiproliferative activity against various human cancer cell lines .

Action Environment

It is suggested that similar compounds have been evaluated in various environments, including in vitro assays .

Analyse Biochimique

Biochemical Properties

It is known that the compound belongs to the class of flavonoid-7-o-glycosides , which are phenolic compounds known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Given its classification as a flavonoid-7-o-glycoside , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a flavonoid-7-o-glycoside , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-4-methyl-7-(3-methylbut-2-enoxy)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-14(2)11-12-25-18-9-10-19-15(3)21(22(23)26-20(19)13-18)16-5-7-17(24-4)8-6-16/h5-11,13H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVWYMNJVLSYMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=C(C)C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

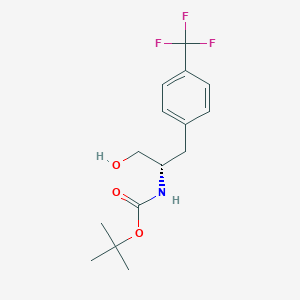

![2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2576844.png)

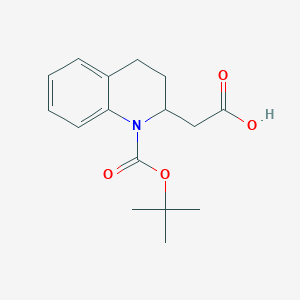

![1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci](/img/structure/B2576848.png)

![ethyl 4-(2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamido)benzoate](/img/structure/B2576856.png)

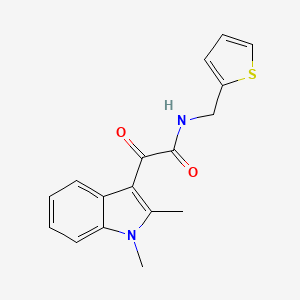

![N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B2576857.png)

![N-[t-Butoxycarbonyl]-l-cystine methyl ester](/img/structure/B2576859.png)

![2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2576865.png)